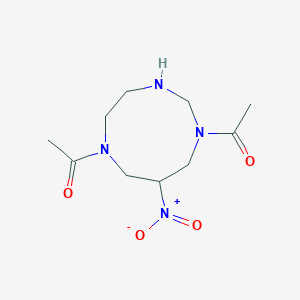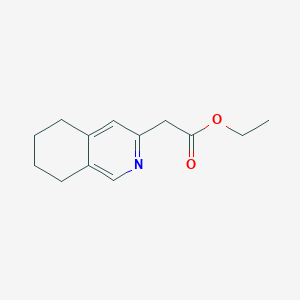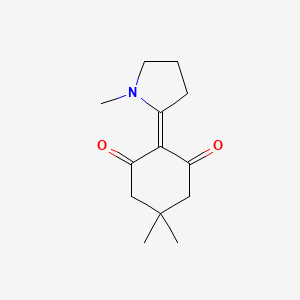
1,1'-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) is a compound that belongs to the class of triazacyclononane derivatives. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the nitro group and the triazacyclononane ring system imparts specific chemical properties to this compound, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) involves several steps. One practical route involves the preparation of triazacyclononane derivatives with pendant arms. The key intermediate, di-tert-butyl-2,2′-(1,4,7-triazonane-1,4-diyl) diacetate, is coupled with a hydroxypyridinonate pendant arm . This method is suitable for rapid synthesis and can be adapted for industrial production.
Analyse Chemischer Reaktionen
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitrating agents, reducing agents like hydrazine hydrate, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used in the synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole . Additionally, triazacyclononane derivatives are of interest in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents, positron emission tomography (PET), and radiotherapy . The strong coordination capabilities and high selectivity of these derivatives toward di- or trivalent metal ions make them valuable in various fields.
Wirkmechanismus
The mechanism of action of 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways. The nitro group and the triazacyclononane ring system play crucial roles in its chemical behavior. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) can be compared with other similar compounds, such as 8-nitro-1,3,6-triazahomoadamantane . These compounds share structural similarities but differ in their specific chemical properties and applications. The unique combination of the nitro group and the triazacyclononane ring system in 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) sets it apart from other related compounds.
Eigenschaften
CAS-Nummer |
64110-92-5 |
|---|---|
Molekularformel |
C10H18N4O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
1-(1-acetyl-8-nitro-1,3,6-triazonan-6-yl)ethanone |
InChI |
InChI=1S/C10H18N4O4/c1-8(15)12-4-3-11-7-13(9(2)16)6-10(5-12)14(17)18/h10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
YFJLAKIJHRNHML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCNCN(CC(C1)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)






![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)


![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)

